molecular formula C10H11BrN2O2 B8712049 Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]- CAS No. 135450-33-8

Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]-

Cat. No. B8712049
M. Wt: 271.11 g/mol
InChI Key: BCQFBALNVVRMCS-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

A mixture of 2-(acetylaminomethyl)-6-bromoacetylpyridine (50.0 g) and diaminomethylenethiourea (15.3 g) in ethanol (400 ml) was stirred at 40° to 50° C. for 2 hours. The solvent was removed by concentration in vacuo. To the residue was added a mixture of water, ethyl acetate and tetrahydrofuran, and the mixture was adjusted to pH 9.5 with 20% aqueous potassium carbonate. The separated organic layer was washed with brine and dried over magnesium sulfate. Evaporation of the solvent gave a residue, which was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (85:15, V/V). The eluted fractions containing the desired product were collected and evaporated in vacuo. The residue was triturated with a mixture of ethyl acetate and diisopropyl ether to give 4-(6-acetylaminomethylpyridin-2-yl)-2-(diaminomethyleneamino)thiazole (18.73 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12](=O)[CH2:13]Br)[N:7]=1)(=[O:3])[CH3:2].[NH2:16][C:17](=[N:19][C:20]([NH2:22])=[S:21])[NH2:18]>C(O)C>[C:1]([NH:4][CH2:5][C:6]1[N:7]=[C:8]([C:12]2[N:22]=[C:20]([N:19]=[C:17]([NH2:18])[NH2:16])[S:21][CH:13]=2)[CH:9]=[CH:10][CH:11]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)NCC1=NC(=CC=C1)C(CBr)=O
Name
Quantity
15.3 g
Type
reactant
Smiles
NC(N)=NC(=S)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 40° to 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by concentration in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added
ADDITION
Type
ADDITION
Details
a mixture of water, ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel eluting with a mixture of chloroform and methanol (85:15, V/V)
ADDITION
Type
ADDITION
Details
The eluted fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with a mixture of ethyl acetate and diisopropyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NCC1=CC=CC(=N1)C=1N=C(SC1)N=C(N)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.73 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.